molecular formula C11H14BrIO3 B8359409 5-Iodo-2-(2-methoxyethoxymethoxy)benzyl bromide

5-Iodo-2-(2-methoxyethoxymethoxy)benzyl bromide

Cat. No. B8359409
M. Wt: 401.03 g/mol
InChI Key: VAWGIKZWOQDHFG-UHFFFAOYSA-N
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Patent
US06034093

Procedure details

To a solution of 5-iodo-2-(2-methoxy-ethoxymethoxy)-benzyl alcohol (7.5 g, 22 mmol) in 60 mL of THF at 15° C. is added triphenylphosphine (6.35 g, 24 mmol) followed by N-bromosuccinimide (4.3 g, 24 mmol). The solution is stirred for 5 minutes. The solution is allowed to warm to ambient temperature. After 20 minutes, the solution is concentrated. The crude product is purified by column chromatography eluting with EtOAc:CH2Cl2 :hexane (3:1:6).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
6.35 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH2:11][O:12][CH2:13][CH2:14][O:15][CH3:16])=[C:6]([CH:9]=1)[CH2:7]O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:36]N1C(=O)CCC1=O>C1COCC1>[I:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH2:11][O:12][CH2:13][CH2:14][O:15][CH3:16])=[C:6]([CH:9]=1)[CH2:7][Br:36]

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
IC=1C=CC(=C(CO)C1)OCOCCOC
Name
Quantity
6.35 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.3 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 20 minutes
Duration
20 min
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography
WASH
Type
WASH
Details
eluting with EtOAc:CH2Cl2 :hexane (3:1:6)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
IC=1C=CC(=C(CBr)C1)OCOCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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